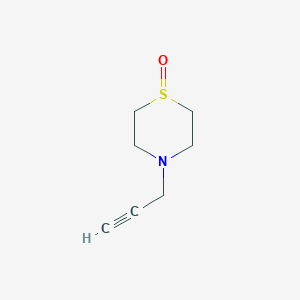

4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is a heterocyclic compound that contains a sulfur atom within its ring structure. The presence of the propargyl group (a three-carbon chain with a triple bond) and the oxo group (a carbonyl group) makes this compound highly versatile in organic synthesis. It is used as a building block for more complex molecules and has applications in various fields, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide typically involves the reaction of a thiapiperidine derivative with a propargylating agent. One common method is the copper-catalyzed A3-type coupling process, which involves the reaction of formaldehyde, β-aminoalcohols, and acetylenes . This multicomponent reaction is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfoxide group in 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide can undergo further oxidation to form the corresponding sulfone (1,1-dioxide derivative). This reaction typically employs oxidizing agents such as hydrogen peroxide, ozone, or meta-chloroperbenzoic acid (mCPBA) under mild conditions . For example:

4-(Prop-2-yn-1-yl)thiomorpholine 1-oxideH2O2/AcOH4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide

The 1,1-dioxide derivative is structurally confirmed via NMR and mass spectrometry .

Pummerer-Type Reactions

The sulfoxide group participates in Pummerer reactions , which involve the formation of thionium ion intermediates. When treated with electrophilic reagents (e.g., trifluoroacetic anhydride or oxalyl chloride), the compound generates transient thionium ions that can undergo nucleophilic attack or cyclization . For instance:

-

Electrophilic activation : Trifluoroacetic anhydride facilitates thionium ion formation, enabling subsequent electrophilic aromatic substitution or cyclization .

-

Cyclization pathways : Intramolecular reactions with tethered nucleophiles (e.g., amides or alcohols) yield fused polycyclic structures .

Nucleophilic Substitution at the Propargyl Group

The propargyl substituent acts as a leaving group under specific conditions. For example:

-

Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K2CO3) replaces the propargyl group with nucleophiles like amines or thiols .

-

Aromatic substitution : Under SNAr conditions, the propargyl group can be displaced by electron-rich arenes, particularly in the presence of Lewis acids like ZnCl2 .

Radical Reactions

The propargyl group may participate in radical-mediated processes. For example:

-

Photocatalytic alkylation : Under UV light and in the presence of photocatalysts (e.g., Ir complexes), the alkyne can generate propargyl radicals, which undergo coupling with alkenes or ketones .

-

1,5-Hydrogen atom transfer (HAT) : Tertiary radicals formed via HAT can lead to remote functionalization, such as allylation or fluorination .

Click Chemistry

Although less common for internal alkynes, the propargyl group can engage in Huisgen cycloaddition with azides under copper(I) catalysis, forming triazole derivatives. This reaction requires activation of the alkyne, often achieved via strain-promoted methods or microwave irradiation .

Ring-Opening and Rearrangements

Under acidic or thermal conditions, the thiomorpholine ring may undergo ring-opening via cleavage of the S–O bond. For example:

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Prop-2-yn-1-yl)thiomorpholine serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Palladium-Catalyzed Reactions : The compound is involved in palladium-catalyzed [4 + 1] imidoylative cycloaddition reactions, facilitating the formation of complex organic molecules.

- Synthesis of Triazoles : It plays a role in synthesizing novel 1,4-disubstituted 1,2,3-triazoles through nucleophilic substitution reactions with sodium azide.

Antimicrobial Activity

Research indicates that 4-(Prop-2-yn-1-yl)thiomorpholine exhibits significant antimicrobial properties against various bacterial strains. A study reported the minimum inhibitory concentrations (MICs) for several strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest its potential use as an antibacterial agent .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that derivatives of 4-(Prop-2-yn-1-yl)thiomorpholine may exhibit anticancer activity, warranting further investigation into its mechanisms and efficacy against cancer cell lines .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving various synthesized compounds, researchers evaluated the antibacterial efficacy of 4-(Prop-2-yn-1-yl)thiomorpholine against common pathogens. The results indicated that this compound significantly inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential for development into a therapeutic agent for bacterial infections .

Case Study 2: Synthesis of Triazole Derivatives

Another study focused on utilizing 4-(Prop-2-yn-1-yl)thiomorpholine in the synthesis of triazole derivatives via click chemistry. The process demonstrated high yields and efficiency, showcasing the compound's utility in generating biologically active molecules for further pharmacological testing .

Mecanismo De Acción

The mechanism of action of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide involves its interaction with molecular targets through its functional groups. The propargyl group can participate in cyclization reactions, while the oxo group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-propargyl oxazolidines

- N, N-dipropargyl vicinal amino alcohols

- Propargylated isatins

Uniqueness

4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is unique due to the presence of both the sulfur atom and the propargyl group within its structure. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.

Propiedades

Fórmula molecular |

C7H11NOS |

|---|---|

Peso molecular |

157.24 g/mol |

Nombre IUPAC |

4-prop-2-ynyl-1,4-thiazinane 1-oxide |

InChI |

InChI=1S/C7H11NOS/c1-2-3-8-4-6-10(9)7-5-8/h1H,3-7H2 |

Clave InChI |

MNPCPRODRLJMKO-UHFFFAOYSA-N |

SMILES canónico |

C#CCN1CCS(=O)CC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.